molecular formula C13H10BrN3O2 B6634150 N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide

Katalognummer B6634150
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: CUBDSTVUQDIACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide, also known as BMF-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMF-3 belongs to the class of benzimidazole derivatives and has shown promising results in various biological assays. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Wirkmechanismus

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. The compound forms a covalent bond with the active site cysteine residue, which leads to the inhibition of the enzyme activity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to have several biochemical and physiological effects in laboratory experiments. The compound has been shown to increase insulin sensitivity in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has several advantages and limitations for lab experiments. The compound is synthesized through a multi-step process and can be obtained in high purity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. However, N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has limited solubility in aqueous solutions, which can make it difficult to perform biological assays. The compound also has limited stability, which can lead to degradation over time.

Zukünftige Richtungen

There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. The compound has shown promising results as an inhibitor of PTP1B, and further studies are needed to determine its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also shown potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. The compound has limited solubility and stability, and future studies should focus on developing more stable and soluble analogs of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. Additionally, studies should focus on the toxicity and pharmacokinetics of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide to determine its potential as a therapeutic agent.

Synthesemethoden

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-3-furan carboxylic acid with benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide in high purity, which can be further purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been studied for its potential therapeutic properties in various biological assays. The compound has shown promising results as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cellular signaling pathways. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to inhibit the activity of PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-12-8(5-6-19-12)13(18)15-7-11-16-9-3-1-2-4-10(9)17-11/h1-6H,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBDSTVUQDIACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(OC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.